

# Capri Blue as a Fluorescent Probe for Myeloperoxidase (MPO) Activity

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## Compound of Interest

Compound Name: *Capri Blue*

Cat. No.: *B158454*

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Note on Nomenclature: "**Capri Blue**" is not a widely documented name for a specific fluorescent probe in scientific literature. This application note uses the properties and reaction mechanism of the well-characterized phenoxazine dye, Celestine Blue B, as a representative example of a blue-colored, "turn-on" fluorescent probe for enzyme activity. The principles and protocols described herein are intended as a practical guide for researchers interested in utilizing such probes.

## Introduction

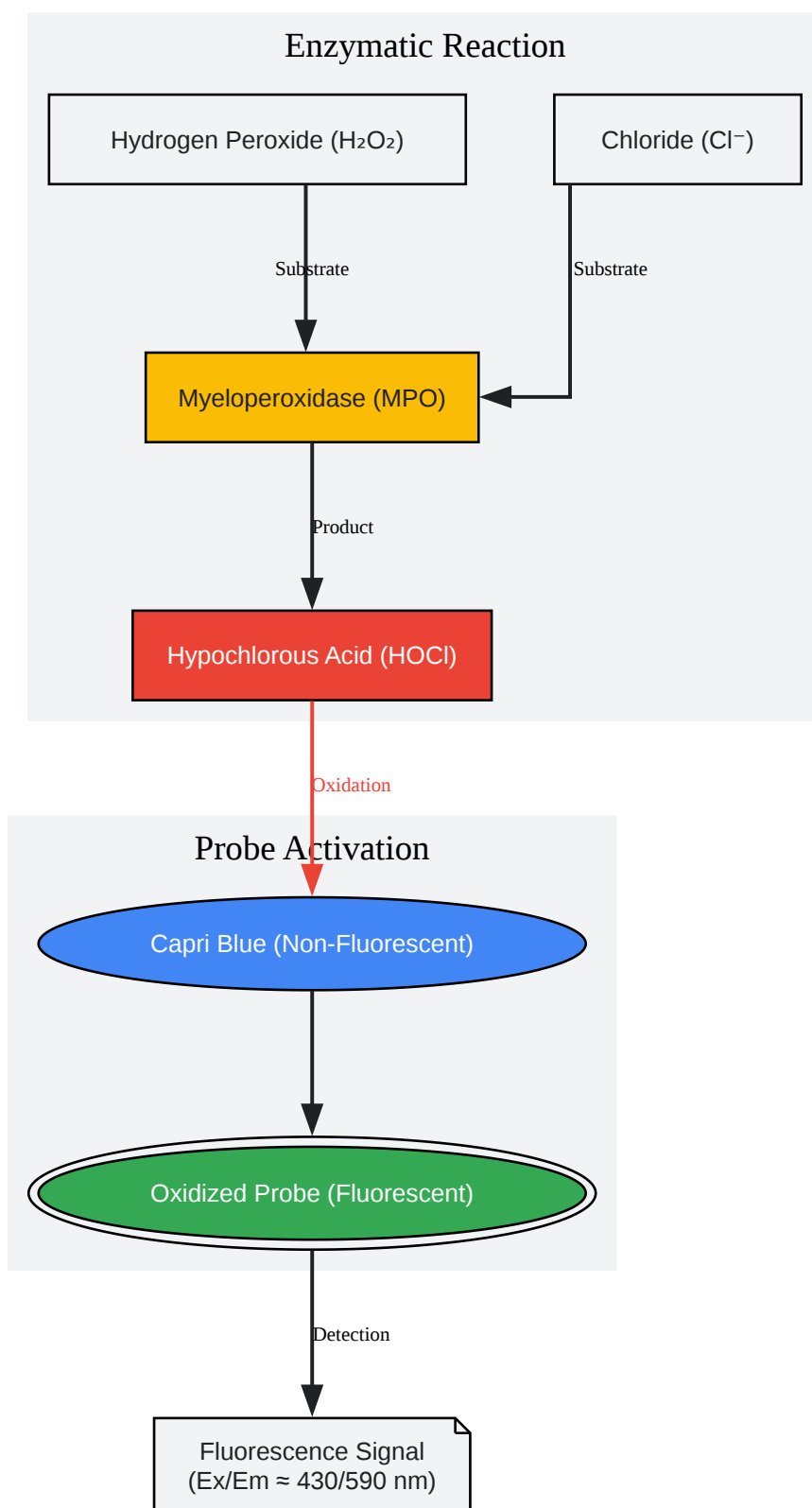
Fluorescent probes are indispensable tools in biological research and drug discovery, offering high sensitivity and real-time monitoring of enzymatic reactions.[1] Enzyme-activated "turn-on" probes are particularly advantageous as they are initially non-fluorescent and exhibit a significant increase in fluorescence only after a specific enzymatic reaction, thereby providing a high signal-to-noise ratio.[2][3] This application note details the use of **Capri Blue**, a conceptual "turn-on" fluorescent probe based on Celestine Blue B, for the detection of myeloperoxidase (MPO) activity.

Myeloperoxidase is a peroxidase enzyme predominantly found in neutrophils and is a key component of the innate immune system.[4] MPO catalyzes the reaction between hydrogen peroxide ( $\text{H}_2\text{O}_2$ ) and chloride ions ( $\text{Cl}^-$ ) to produce hypochlorous acid ( $\text{HOCl}$ ), a potent oxidizing and antimicrobial agent.[5] However, excessive  $\text{HOCl}$  production is implicated in the pathology of various inflammatory diseases.[5][6] **Capri Blue** is designed to be a selective

substrate for HOCl, enabling the indirect but highly sensitive measurement of MPO activity.[7][8]

## Principle of Detection

The detection mechanism relies on the MPO-catalyzed production of HOCl. The non-fluorescent **Capri Blue** probe selectively reacts with HOCl.[7][8] This oxidation reaction transforms the probe into a structurally distinct and highly fluorescent product. The resulting fluorescence intensity is directly proportional to the amount of HOCl produced, which in turn correlates with the MPO activity in the sample.[9][10] This "turn-on" response allows for sensitive quantification of enzyme activity in various biological samples, including cell lysates and purified enzyme preparations.[7][11]



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Caption: Mechanism of MPO detection using the **Capri Blue** fluorescent probe.

## Data Presentation

The spectral and performance characteristics of **Capri Blue** are summarized below. These values are based on the reported data for Celestine Blue B.[\[7\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Parameter	Value	Reference
Probe State	Non-Fluorescent (Native)	Fluorescent (Oxidized)
Excitation Maximum ( $\lambda_{ex}$ )	N/A	~430 nm
Emission Maximum ( $\lambda_{em}$ )	N/A	~590 nm
Performance		
Limit of Detection (LOD)	32 nM (for HOCl)	<a href="#">[6]</a> <a href="#">[7]</a>
Linearity Range	4–50 $\mu$ M (for HOCl)	<a href="#">[7]</a>
Response Time	Rapid	<a href="#">[6]</a> <a href="#">[7]</a>
Selectivity	High for HOCl over other ROS ( $H_2O_2$ , $O_2^-$ , $\bullet OH$ )	<a href="#">[7]</a> <a href="#">[11]</a>

## Experimental Protocols

This section provides a detailed protocol for measuring MPO activity in a 96-well microplate format using **Capri Blue**.

### Required Materials

- **Capri Blue** fluorescent probe
- Dimethyl sulfoxide (DMSO)
- Assay Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
- Purified Myeloperoxidase (MPO) enzyme or cell/tissue lysate
- Hydrogen Peroxide ( $H_2O_2$ ) solution

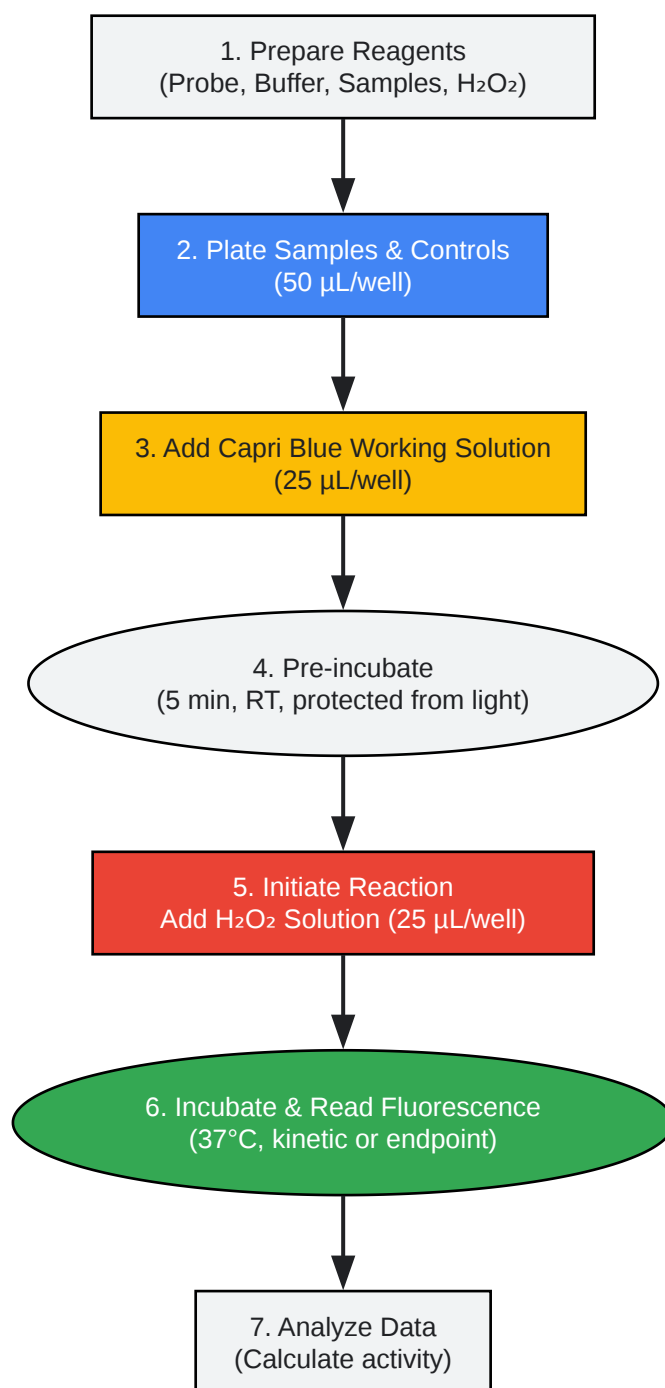
- MPO Inhibitor (for control experiments, e.g., 4-aminobenzoic acid hydrazide)
- Black, flat-bottom 96-well microplate
- Fluorescence microplate reader with appropriate filters

## Reagent Preparation

- **Capri Blue** Stock Solution (10 mM): Dissolve the appropriate amount of **Capri Blue** powder in high-quality, anhydrous DMSO. Mix thoroughly. Store at -20°C, protected from light.
- **Capri Blue** Working Solution (200 µM): On the day of the assay, dilute the 10 mM stock solution 1:50 in Assay Buffer. For example, add 10 µL of 10 mM stock to 490 µL of Assay Buffer. Vortex briefly. Note: The optimal working concentration may need to be determined empirically but 20 µM is a good starting point based on Celestine Blue B protocols.[\[7\]](#)[\[11\]](#)
- H<sub>2</sub>O<sub>2</sub> Substrate Solution (500 µM): Dilute a concentrated stock of H<sub>2</sub>O<sub>2</sub> in Assay Buffer. Prepare this solution fresh.
- MPO Enzyme Standard: Prepare a series of dilutions of purified MPO in Assay Buffer to generate a standard curve.
- Sample Preparation: Prepare cell or tissue lysates in a suitable lysis buffer. Centrifuge to pellet debris and collect the supernatant for the assay.

## Assay Workflow

The general workflow for the MPO activity assay is depicted below.



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Caption: Experimental workflow for the **Capri Blue** MPO activity assay.

## Step-by-Step Assay Procedure

- Bring all reagents to room temperature before starting the assay.

- Set up the 96-well plate according to your experimental design. Include wells for blanks (Assay Buffer only), negative controls (sample without  $\text{H}_2\text{O}_2$ ), positive controls (purified MPO), and experimental samples.
- Add 50  $\mu\text{L}$  of your samples (lysates, purified enzyme standards, or controls) to the appropriate wells.
- To each well, add 25  $\mu\text{L}$  of the 200  $\mu\text{M}$  **Capri Blue** working solution. The total volume is now 75  $\mu\text{L}$ .
- Mix the plate gently and incubate for 5 minutes at room temperature, protected from light, to allow the probe to equilibrate.
- Initiate the enzymatic reaction by adding 25  $\mu\text{L}$  of the 500  $\mu\text{M}$   $\text{H}_2\text{O}_2$  substrate solution to all wells. The final volume in each well will be 100  $\mu\text{L}$ .
- Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
- Measure the fluorescence intensity (Ex/Em = 430/590 nm). The readings can be taken in either kinetic mode (e.g., every minute for 30 minutes) or as an endpoint reading after a fixed incubation time (e.g., 30 minutes).[\[14\]](#)

## Data Analysis

- Background Subtraction: Subtract the average fluorescence intensity of the blank wells from the readings of all other wells.
- Kinetic Analysis: For kinetic reads, determine the rate of reaction (V) by calculating the slope of the linear portion of the fluorescence intensity versus time plot ( $\Delta\text{FU} / \text{min}$ ).
- Endpoint Analysis: For endpoint reads, use the background-subtracted fluorescence intensity value.
- Calculate MPO Activity: Relate the reaction rate or endpoint fluorescence of your samples to the standard curve generated with the purified MPO standards to determine the MPO activity in your samples (e.g., in U/L or U/mg protein). One unit of MPO activity is typically defined as

the amount of enzyme that catalyzes the production of 1  $\mu$ mol of fluorescent product per minute at 37°C.[10]

## Conclusion

**Capri Blue**, modeled after the fluorescent dye Celestine Blue B, serves as a sensitive and selective "turn-on" probe for measuring myeloperoxidase activity. Its utility in a simple, high-throughput microplate assay format makes it a valuable tool for researchers in immunology, pharmacology, and drug development who are investigating the role of MPO in health and disease.

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## References

- 1. mdpi.com [mdpi.com]
- 2. Enzyme-Activated Fluorogenic Probes for Live-Cell and in Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An enzyme-triggered turn-on fluorescent probe based on carboxylate-induced detachment of a fluorescence quencher - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. A novel fluorescent probe for the detection of myeloperoxidase activity in atherosclerosis-associated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Application of the Commercially Available Dye Celestine Blue B as a Sensitive and Selective Fluorescent "Turn-On" Probe for Endogenous Detection of HOCl and Reactive Halogenated Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Application of the Commercially Available Dye Celestine Blue B as a Sensitive and Selective Fluorescent "Turn-On" Probe for Endogenous Detection of HOCl and Reactive Halogenated Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]



- 9. Myeloperoxidase (MPO) Peroxidation Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]
- 10. assaygenie.com [assaygenie.com]
- 11. researchgate.net [researchgate.net]
- 12. Absorption [Celestine Blue] | AAT Bioquest [aatbio.com]
- 13. Celestine blue Dye content 80 1562-90-9 [sigmaaldrich.com]
- 14. bioassaysys.com [bioassaysys.com]
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